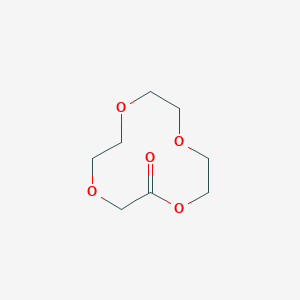
1,4,7,10-Tetraoxacyclododecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraoxacyclododecan-2-one is a cyclic ether compound with the molecular formula C8H14O5. It is characterized by a twelve-membered ring containing four oxygen atoms and one ketone group. This compound is known for its unique structure and stability, making it a valuable intermediate in various chemical processes .
Preparation Methods
1,4,7,10-Tetraoxacyclododecan-2-one can be synthesized through specific organic reactions. One common method involves the cyclization of diethylene glycol with formaldehyde under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the twelve-membered ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,4,7,10-Tetraoxacyclododecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted or functionalized derivatives of the original compound .
Scientific Research Applications
1,4,7,10-Tetraoxacyclododecan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxacyclododecan-2-one involves its ability to form stable complexes with other molecules. The four oxygen atoms in the ring can coordinate with metal ions or other electrophilic species, facilitating various chemical reactions. This coordination ability makes it a valuable ligand in catalysis and other chemical processes .
Comparison with Similar Compounds
1,4,7,10-Tetraoxacyclododecan-2-one can be compared with other cyclic ethers and crown ethers, such as:
12-Crown-4: Similar in structure but lacks the ketone group, making it less reactive in certain chemical reactions.
1,4,7,10-Tetraoxacyclododecan-2-methanol: Contains a hydroxymethyl group instead of a ketone, leading to different reactivity and applications.
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms instead of oxygen, resulting in different coordination properties and uses in metal complexation.
The uniqueness of this compound lies in its combination of oxygen atoms and a ketone group within a twelve-membered ring, providing distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1,4,7,10-tetraoxacyclododecan-2-one |
InChI |
InChI=1S/C8H14O5/c9-8-7-12-4-3-10-1-2-11-5-6-13-8/h1-7H2 |
InChI Key |
YNKPCWQWTUAAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)COCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


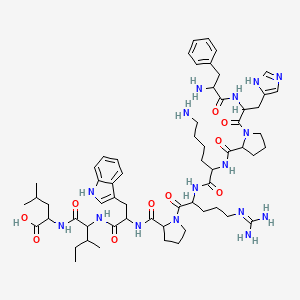
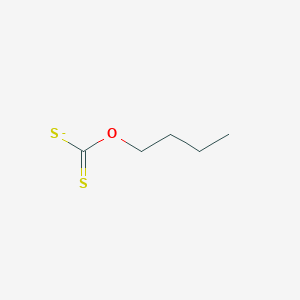
![4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol](/img/structure/B12294132.png)
![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)
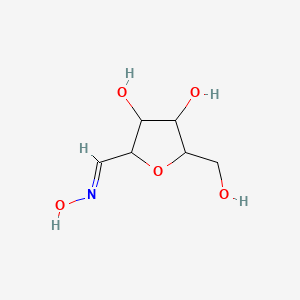
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-7-[[[(trifluoromethyl)thio]acetyl]amino]-, (6R,7R)-](/img/structure/B12294139.png)

![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)
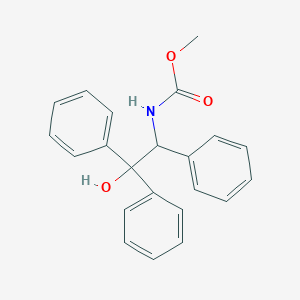
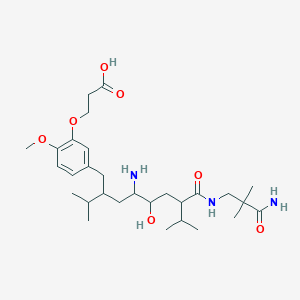
![(3S,9R,10S,13S,14S,17R)-17-[(Z,2S)-7-hydroxy-6-methyl-hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12294185.png)
![N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12294201.png)
![2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B12294202.png)
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12294217.png)
